Fecosterol

Description

Properties

IUPAC Name |

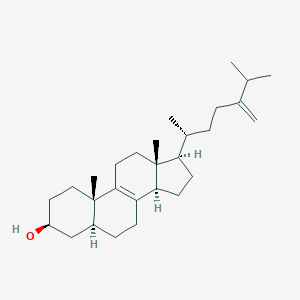

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQKYSPHBZMASJ-QKPORZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199553 | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-86-9 | |

| Record name | Fecosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fecosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Squalene Cyclization and Lanosterol Formation

The this compound biosynthetic cascade originates with the cyclization of (S)-2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). In Saccharomyces cerevisiae, lanosterol synthase converts this substrate into lanosterol through a chair–boat–chair conformational transition, followed by protonation-triggered ring formation. Key steps include:

-

Epoxide Protonation : Initiates cationic cascades that form tetracyclic protosterol intermediates.

-

Methyl and Hydride Shifts : A series of 1,2-shifts (e.g., 8α-methyl → C14) establish lanosterol’s carbon skeleton.

-

Demethylation Reactions : Lanosterol’s C4 and C14 methyl groups are sequentially removed via sterol methyl oxidases (4-SMO) and decarboxylases (4-SDC), yielding zymosterol.

Δ8-Sterol Isomerization to this compound

The conversion of zymosterol to this compound involves two enzymatic stages:

-

C24-Methylation : Sterol methyltransferases (SMTs) catalyze the transfer of a methyl group from S-adenosylmethionine to C24, forming 24-methylene intermediates.

-

Δ8-Isomerization : The Δ8-sterol isomerase (Erg2p) repositions the double bond from Δ7 to Δ8, producing this compound.

Table 1: Enzymatic Parameters in this compound Biosynthesis

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | pH Optimum |

|---|---|---|---|---|

| Lanosterol synthase | (S)-2,3-Oxidosqualene | 12.4 | 8.7 | 7.2 |

| 4-SMO | 4,4-Dimethylsterol | 45.6 | 3.2 | 6.8 |

| SMT1 | Zymosterol | 28.9 | 5.1 | 7.5 |

Data derived from in vitro assays using yeast microsomes.

Chemical Synthesis Strategies

Semi-Synthesis from Lanosterol

Lanosterol serves as a viable precursor for this compound synthesis through controlled demethylation and isomerization:

-

C4 Demethylation : Treat lanosterol with 4-SMO/4-SDC enzyme systems or chemical oxidants (e.g., CrO3/H2SO4) to remove methyl groups.

-

Selective Hydrogenation : Use Pd/BaSO4 catalyst under H2 atmosphere to reduce Δ24 bonds while preserving Δ8 unsaturation.

-

Epimerization : Adjust reaction pH to 9.5–10.5 with KOH/EtOH to achieve C3β-OH configuration.

Critical Parameters :

Total Synthesis via Biomimetic Routes

Modern approaches replicate biosynthetic pathways using non-enzymatic catalysts:

-

Oxidosqualene Cyclization : Employ Brønsted acids (e.g., trifluoroacetic acid) in dichloromethane to generate lanosterol analogs.

-

Tandem Demethylation-Isomerization : Combine TiCl4-mediated methyl removal with RhCl(PPh3)3-catalyzed double-bond migration.

Yield Optimization :

Extraction and Purification from Biological Sources

Yeast Fermentation and Sterol Extraction

S. cerevisiae strains (e.g., W303, BY4741) are cultivated under sterol-stress conditions to enhance this compound accumulation:

-

Culture Conditions :

-

Sterol Extraction :

Table 2: this compound Yields from Yeast Strains

| Strain | Fenpropimorph (μM) | This compound (μg/g DCW) | Ergosterol Ratio |

|---|---|---|---|

| Wild-type (W303) | 0.5 | 84.2 ± 6.7 | 1:3.2 |

| erg6Δ | 25 | 312.5 ± 18.4 | 1:0.9 |

| are1Δare2Δ | 0.5 | 147.8 ± 12.1 | 1:1.7 |

Chromatographic Purification

-

Normal-Phase HPLC :

-

GC-MS Validation :

Challenges and Innovations in this compound Preparation

Instability of Δ8-Sterols

This compound’s Δ8,24(28)-diene structure renders it prone to:

-

Photoisomerization : UV exposure converts Δ8 → Δ7 isomers.

-

Autoxidation : C24–C28 dienes form peroxides under aerobic conditions.

Mitigation Strategies :

Metabolic Engineering Advances

CRISPR-Cas9 editing of S. cerevisiae enhances this compound titers:

-

Overexpression : Amplify ERG2 (Δ8-sterol isomerase) and SMT1 (C24-methyltransferase).

-

Knockouts : Disrupt ARE1 (sterol esterase) to prevent this compound sequestration.

Productivity Gains : Engineered strains achieve 450 μg/g DCW, a 5.3-fold increase over wild-type .

Chemical Reactions Analysis

Types of Reactions: Fecosterol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into other sterols by altering the double bonds and hydroxyl groups.

Substitution: Substitution reactions can modify the side chains of this compound, leading to the formation of different sterol derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Organic solvents such as ethanol, methanol, and chloroform are commonly used in these reactions.

Major Products:

Episterol: Formed through the oxidation of this compound.

Sterol Derivatives: Various derivatives can be synthesized through substitution reactions.

Scientific Research Applications

Antifungal Drug Development

Fecosterol has emerged as a promising target for antifungal therapies due to its unique position in the fungal cell membrane. Its structural properties contribute to membrane fluidity and stability, which are critical for cell function. Researchers are investigating compounds that can disrupt this compound biosynthesis or function, potentially leading to new treatments for drug-resistant fungal infections. This approach is particularly relevant given the increasing prevalence of antifungal resistance in clinical settings.

Case Study: Targeting this compound Biosynthesis

A study highlighted the potential of this compound as a target for antifungal agents by demonstrating that compounds inhibiting its synthesis could effectively reduce fungal viability. The research focused on the enzymatic pathways involved in this compound production, revealing specific targets for drug design aimed at disrupting these pathways .

Role in Fungal Physiology

This compound is produced under specific conditions such as environmental stress or nutrient limitations, serving as a secondary sterol that can provide insights into yeast physiology. By studying this compound levels, researchers can understand how fungi respond to various stressors, which can lead to improved fermentation processes and the development of stress-resistant strains for industrial applications.

Research Findings

- This compound's conversion to episterol is a key transformation within the sterol biosynthetic pathway, influencing the overall sterol composition in fungi. This conversion is reversible and plays a crucial role in maintaining cellular homeostasis during stress conditions .

- Studies have shown that this compound affects cellular signaling pathways and gene expression regulation in fungi, indicating its broader implications beyond membrane structure .

Biotechnological Applications

In biotechnology, this compound's role as a precursor in sterol biosynthesis makes it valuable for various applications. Its structural characteristics are of interest for developing novel therapeutic agents targeting sterols, which can have implications in health care and agricultural biotechnology.

Applications in Fermentation Technology

This compound's influence on yeast cell membrane properties has significant implications for fermentation technology. By manipulating this compound levels, researchers aim to enhance yeast performance during fermentation processes, leading to higher yields and better product quality .

Comparative Analysis of Sterols

A comparative analysis of this compound with other sterols such as ergosterol and zymosterol reveals its unique properties and potential applications:

| Sterol | Source | Function | Research Application |

|---|---|---|---|

| This compound | Fungi (e.g., yeast) | Membrane fluidity and stability | Antifungal drug target; stress response studies |

| Ergosterol | Fungi | Major component of fungal membranes | Target for antifungal therapies; metabolic regulation studies |

| Zymosterol | Fungi | Intermediate in sterol biosynthesis | Insights into sterol metabolism; potential therapeutic roles |

Mechanism of Action

Fecosterol exerts its effects by integrating into the cell membranes of fungi, where it influences membrane fluidity and permeability. It serves as a precursor for the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as ERG6 and ERG2 .

Comparison with Similar Compounds

Ergosterol: The primary sterol in fungi, similar in structure to fecosterol but with a different double bond position.

Cholesterol: The main sterol in animal cells, differing from this compound in its side chain and double bond configuration.

Episterol: An isomer of this compound with a double bond at the C7–C8 position instead of C8–C9.

Uniqueness of this compound: this compound is unique due to its specific role in the ergosterol biosynthesis pathway and its presence in certain fungi and lichens. Its structural properties and biosynthetic pathway make it a valuable compound for studying sterol metabolism and developing antifungal agents .

Biological Activity

Fecosterol, a sterol compound primarily found in fungi and some plants, is an important intermediate in the biosynthesis of ergosterol, which is crucial for maintaining cell membrane integrity and function in fungal cells. This article explores the biological activity of this compound, focusing on its role in fungal physiology, antifungal resistance mechanisms, and potential therapeutic implications.

Structure and Biosynthesis

This compound is synthesized through a series of enzymatic reactions in the ergosterol biosynthetic pathway. The pathway begins with squalene, which is converted into lanosterol, and subsequently transformed into zymosterol. This compound is produced from zymosterol via the action of the enzyme C24-methyltransferase (encoded by ERG6), followed by conversion to episterol through a reversible reaction catalyzed by ERG2 .

Biological Functions

Membrane Integrity : this compound plays a critical role in maintaining the structural integrity of fungal membranes. It contributes to membrane fluidity and permeability, which are essential for cellular processes such as nutrient uptake and signal transduction .

Antifungal Resistance : Research has shown that this compound accumulation can influence antifungal resistance in various fungal species, particularly in Candida albicans and Aspergillus fumigatus. Mutations in sterol biosynthesis genes often lead to altered sterol profiles, including increased levels of this compound, which can confer resistance to azole antifungals .

Case Studies and Research Findings

- Study on Candida spp. : A study investigated the relationship between sterol composition and antifungal susceptibility in clinical isolates of Candida albicans. It was found that strains with mutations leading to increased this compound levels exhibited reduced susceptibility to fluconazole, highlighting this compound's role in mediating resistance mechanisms .

- Aspergillus fumigatus Resistance : Another research effort focused on Aspergillus fumigatus, where this compound was implicated in the organism's ability to withstand antifungal treatments. The study indicated that specific mutations affecting sterol biosynthesis resulted in this compound accumulation, which may alter membrane properties and enhance resistance to polyene drugs .

Comparative Sterol Profiles

The following table summarizes the differences between this compound and other key sterols involved in fungal biology:

| Sterol | Source | Role | Resistance Mechanism |

|---|---|---|---|

| This compound | Fungi (e.g., Candida) | Membrane fluidity; ergosterol precursor | Increased levels correlate with azole resistance |

| Ergosterol | Fungi | Essential for membrane integrity | Target of azole antifungals |

| Cholesterol | Animals | Membrane structure; signaling | Not relevant for fungal resistance |

Q & A

Q. What analytical methods are recommended for identifying and characterizing Fecosterol in experimental samples?

this compound (C₂₈H₄₆O, CAS 516-86-9) requires rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity . For known compounds, cross-referencing spectral data with literature (e.g., Parks et al., 1976) is critical . Thin-Layer Chromatography (TLC) or HPLC-UV can assess purity, with elemental analysis recommended for novel derivatives .

Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?

this compound should be stored at 2–8°C in airtight, light-resistant containers to prevent oxidative degradation. Solubility in organic solvents (e.g., chloroform, ethanol) necessitates anhydrous storage conditions. Stability tests via periodic NMR or LC-MS analysis are advised to monitor decomposition, particularly for derivatives with unsaturated bonds .

Q. How can researchers validate the biological activity of this compound in yeast sterol biosynthesis studies?

Experimental design should include sterol extraction protocols (e.g., saponification followed by GC-MS) to quantify this compound levels in yeast cultures. Control groups using sterol biosynthesis inhibitors (e.g., A25822B) help isolate this compound-specific effects. Dose-response assays and genetic knockout strains (e.g., erg6Δ mutants) can clarify mechanistic pathways .

Advanced Research Questions

Q. How do structural analogs of this compound influence its inhibitory role in fungal sterol biosynthesis?

Comparative studies using analogs (e.g., Δ⁸,²⁴(²⁸)-ergostadienol) require molecular docking simulations to assess binding affinity to sterol-binding enzymes (e.g., CYP51). In vitro enzymatic assays coupled with X-ray crystallography can reveal conformational changes in target proteins. Structural modifications (e.g., side-chain elongation) should be evaluated for bioactivity using Candida albicans or Saccharomyces cerevisiae models .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies often arise from variations in cell permeability or metabolic processing. Standardize protocols by:

Q. How can researchers design experiments to investigate this compound’s role in membrane fluidity modulation?

Employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to measure membrane rigidity in lipid bilayers. Compare this compound’s effects with cholesterol using Langmuir monolayer assays. For in vivo validation, use ergosterol-deficient yeast strains and quantify growth rates under stress conditions (e.g., temperature shifts) .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxic effects of this compound derivatives?

Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences between derivatives. For high-throughput screens, machine learning algorithms (e.g., random forests) can prioritize compounds based on cytotoxicity and structural features .

Methodological Best Practices

Q. How should researchers report synthetic yields and purity of this compound derivatives in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report yields as isolated masses after purification (e.g., column chromatography).

- Provide ¹H/¹³C NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS data in Supporting Information.

- Disclose purity thresholds (e.g., ≥95% by HPLC) and elemental analysis results for novel compounds .

Q. What ethical considerations apply to in vivo studies involving this compound supplementation?

Animal models require approval from institutional ethics committees. Include:

- Justification for species selection (e.g., rodents for cholesterol metabolism studies).

- Detailed protocols for this compound administration (oral gavage vs. dietary mixing).

- Humane endpoints and statistical power calculations to minimize sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.